

# Solubility Profile of N-Propyl-p-toluenesulfonamide in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: *N-Propyl-p-toluenesulfonamide*

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This technical guide provides a comprehensive overview of the solubility of **N-Propyl-p-toluenesulfonamide** in various organic solvents. The information contained herein is essential for professionals in drug development and chemical research, where understanding solubility is critical for process design, formulation, and purification. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and illustrates the experimental workflow.

## Core Data Presentation

While specific quantitative solubility data for **N-Propyl-p-toluenesulfonamide** is not readily available in the reviewed literature, extensive data exists for the closely related parent compound, p-toluenesulfonamide. This data provides a strong foundational understanding of the expected solubility behavior of its N-propyl derivative. The following table summarizes the mole fraction solubility of p-toluenesulfonamide in a range of common organic solvents at various temperatures. This information is invaluable for solvent screening and selection in processes involving **N-Propyl-p-toluenesulfonamide**.

Solvent	Temperature (K)	Mole Fraction Solubility (x10 <sup>2</sup> )
Methanol	283.15	4.89
	293.15	6.85
	303.15	8.81
	313.15	10.77
	318.15	10.43
Ethanol	283.15	3.98
	293.15	5.62
	303.15	7.26
	313.15	8.90
	318.15	9.142
n-Propanol	283.15	3.15
	293.15	4.45
	303.15	5.75
	313.15	7.05
	318.15	6.888
Isopropanol	283.15	2.38
	293.15	3.37
	303.15	4.36
	313.15	5.35
	318.15	5.092
n-Butanol	283.15	2.65
	293.15	3.75
	303.15	4.85

313.15	5.95	
318.15	5.645	
Acetonitrile	283.15	7.32
293.15	10.32	
303.15	13.32	
313.15	16.32	
318.15	15.88	
Ethyl Acetate	283.15	6.13
293.15	8.64	
303.15	11.15	
313.15	13.66	
318.15	13.29	

Note: The data presented is for p-toluenesulfonamide and serves as a reference for the expected solubility of **N-Propyl-p-toluenesulfonamide**.<sup>[1][2]</sup>

## Experimental Protocol: Isothermal Saturation Method

The determination of solubility is a fundamental experimental procedure. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique to obtain equilibrium solubility data.<sup>[3]</sup>

Objective: To determine the equilibrium solubility of **N-Propyl-p-toluenesulfonamide** in a selected organic solvent at a constant temperature.

Materials:

- **N-Propyl-p-toluenesulfonamide** (solute)

- Selected organic solvent (e.g., ethanol, acetonitrile)
- Thermostatically controlled water bath or incubator shaker
- Analytical balance
- Vials or flasks with secure caps
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **N-Propyl-p-toluenesulfonamide** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
- **Equilibration:** Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is achieved. The agitation time should be sufficient to ensure the concentration of the solute in the solution remains constant.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation of the solute.
- **Filtration:** Immediately filter the collected supernatant through a syringe filter, which has been pre-warmed to the experimental temperature, into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

- Dilution and Analysis: Dilute the filtered sample with the solvent to a suitable concentration for analysis. Determine the concentration of **N-Propyl-p-toluenesulfonamide** in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
- Calculation: Calculate the solubility of **N-Propyl-p-toluenesulfonamide** in the solvent at the given temperature based on the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of **N-Propyl-p-toluenesulfonamide**.



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Caption: Experimental workflow for solubility determination.

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